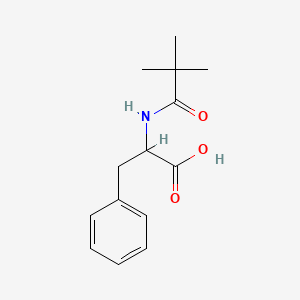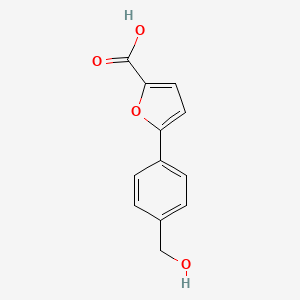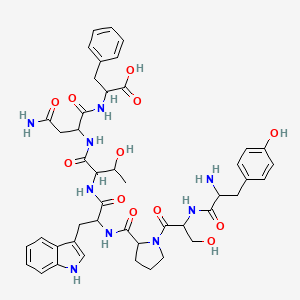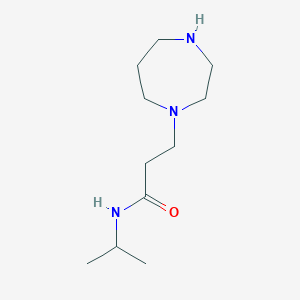![molecular formula C20H18N2O2 B12114961 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydro-dibenzo-diazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of o-phenylenediamine with an appropriate aldehyde under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound . The reaction is catalyzed by silica-supported fluoroboric acid, and the conditions include heating the reaction mixture under microwave irradiation for a specified period.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced catalysts and reaction optimization techniques can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as an anxiolytic and antioxidant agent. It has shown promising results in binding to specific receptors in the central nervous system.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to the benzodiazepine binding site on GABA_A receptors, which are involved in the regulation of neurotransmission in the central nervous system . This binding can modulate the activity of these receptors, leading to anxiolytic and other effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives
Uniqueness
What sets 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and exhibit distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H18N2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H18N2O2/c1-24-15-8-6-13(7-9-15)14-10-19-16(20(23)11-14)12-21-17-4-2-3-5-18(17)22-19/h2-9,12,14,22H,10-11H2,1H3 |
InChI-Schlüssel |
MCUIWPVWSHJFMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)

![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)



![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
